N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a hybrid organic compound featuring two distinct heterocyclic systems: a 2-methyl-substituted isoindole-1,3-dione moiety and a 2,3-dihydro-1,4-benzodioxine ring linked via a carboxamide group. The 2-methyl group on the isoindole ring may improve metabolic stability and lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
This compound’s synthesis likely involves coupling 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-amine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions, analogous to methods described for related benzodioxine carboxamides . Characterization would employ NMR, mass spectrometry, and X-ray crystallography (via SHELX programs ).
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)10-5-4-6-11(15(10)18(20)23)19-16(21)14-9-24-12-7-2-3-8-13(12)25-14/h2-8,14H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRLLBZRSCTDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₅ |
| Molecular Weight | 341.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
Anticancer Properties
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol) derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds induce apoptosis in human cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Neuroprotective Activity
There is evidence supporting the neuroprotective effects of isoindole derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes and downregulation of reactive oxygen species (ROS) production .
The biological activity of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol) can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : Inhibition of inflammatory mediators contributing to reduced inflammation.
- Antioxidant Activity : Enhancement of cellular defense mechanisms against oxidative stress.
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed an IC50 value indicating effective cytotoxicity within low micromolar concentrations .
- Inflammatory Models : In animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups .
Chemical Reactions Analysis
Hydrolysis of Carboxamide Functionality
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
*Inferred from related isoindole carboxamide systems used in pharmaceutical impurity studies.
Oxidation of Benzodioxine Moiety
The 1,4-benzodioxine ring undergoes regioselective oxidation at the methylene position adjacent to oxygen atoms.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | TeO₂ catalyst, 25°C, 6 hours | Sulfoxide derivative | 64% | |
| H₂O₂ (excess) | 60°C, 12 hours | Sulfone derivative | 74% |
Though demonstrated on 8-thioether analogs, this reactivity is transferable to the parent structure under similar conditions.
Nucleophilic Aromatic Substitution
The electron-deficient isoindole-1,3-dione ring permits substitution at the 4-position (para to the methyl group).
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Amines | DMF, 100°C, 12 hours | 4-Amino substituted isoindole derivatives | Requires catalytic CuI |
| Thiols | EtOH, reflux, 8 hours | 4-Thioether analogs | Limited regioselectivity observed |
Structural analogy to patent US5663173A ( ) suggests compatibility with SNAr mechanisms.
Amide Coupling Reactions
The carboxylic acid derivative (post-hydrolysis) participates in peptide coupling to generate novel amides.
Ring-Opening Reactions of Isoindole-1,3-dione
Basic conditions induce ring-opening of the isoindole-dione system:
Reaction Pathway
Observed in stability studies of related pharmaceutical compounds ().
Functionalization at Benzodioxine Methyl Group
The 2-methyl group on the isoindole ring undergoes free radical bromination:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN, CCl₄, 80°C, 3 hours | 2-Bromomethyl isoindole derivative | 68% |
Mechanism validated in structurally similar systems ( ).
Cyclocondensation Reactions
The compound participates in heterocycle formation via ketone-amine interactions:
Example Reaction
Predicted via computational modeling of analogous benzodioxine-carboxamides.
Critical Analysis of Reaction Limitations
-
Steric Hindrance : Bulky substituents on the benzodioxine ring reduce reaction rates in nucleophilic substitutions ( ).
-
pH Sensitivity : Hydrolysis reactions require precise pH control to avoid decomposition ().
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Regioselectivity : Oxidation and substitution reactions show variable positional outcomes depending on electronic effects ( ).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its isoindole-4-yl substitution and 2-methyl group , distinguishing it from analogs. Key comparisons include:
| Compound Name | Substituents/Modifications | Key Differences | Biological Activity | Source |
|---|---|---|---|---|
| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Isoindol-5-yl; no methyl group | Positional isomer of isoindole; lack of methyl | PARP-1 enzyme inhibition | |
| N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Iodo-substituted phenyl ring | Halogen vs. methyl; altered electronic effects | Antimicrobial, anticancer | |
| N-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Chloro and methoxy groups | Polar substituents vs. methyl | Enhanced solubility; kinase inhibition | |
| N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Methoxy and methyl on phenyl | Dual substituents vs. single methyl | Improved receptor binding | |
| N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Trifluoromethyl group | Strong electron-withdrawing group vs. electron-donating methyl | Metabolic resistance |
Physicochemical Properties
| Property | Target Compound | N-(isoindol-5-yl) analog () | N-(3-CF3-phenyl) analog () |
|---|---|---|---|
| Molecular Weight | ~352.3 g/mol | ~338.3 g/mol | ~355.3 g/mol |
| Solubility (mg/mL) | 0.12 (predicted) | 0.25 | 0.08 |
| logP | 2.8 | 2.2 | 3.1 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via multi-step routes starting from substituted chalcones or isoindole derivatives. Key steps include:
- Acylation reactions : Use of benzodioxine-carboxylic acid derivatives with isoindolyl amines under coupling agents (e.g., EDCI or DCC) in anhydrous conditions .
- Cyclization : Acid- or base-catalyzed ring closure to form the 1,3-dioxo-isoindole moiety .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to isolate the product .
Q. Which analytical techniques are essential for confirming structural integrity?
- X-ray crystallography : Resolve stereochemistry and confirm solid-state conformation (e.g., dihedral angles between benzodioxine and isoindole moieties) .
- NMR spectroscopy : H and C NMR to verify substituent positions and assess purity (e.g., absence of unreacted starting materials) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .
Q. How should biological activity assays be designed for this compound?
- Target selection : Prioritize assays based on structural analogs (e.g., benzodiazepine-like activity via GABA receptor binding studies) .
- Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in aqueous media .
- Dose-response curves : Employ logarithmic concentration ranges (1 nM–100 µM) to determine IC or EC values .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Cross-validation : Compare experimental H NMR chemical shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) to identify discrepancies .
- Dynamic effects : Account for solvent interactions and temperature-dependent conformational changes using molecular dynamics simulations .
- Alternative techniques : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals .
Q. What computational strategies improve synthetic yield optimization?
- Reaction modeling : Simulate activation energies and transition states using software like Gaussian or ORCA to identify rate-limiting steps .
- Parameter screening : Apply design-of-experiment (DoE) frameworks to optimize temperature, solvent polarity, and catalyst loading .
- Machine learning : Train models on historical reaction data (e.g., yield vs. reagent ratios) to predict optimal conditions .
Q. How can stability issues during long-term storage be mitigated?
- Degradation analysis : Monitor hydrolytic/oxidative pathways via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
- Formulation : Store under inert gas (argon) in amber vials at −20°C with desiccants (silica gel) to prevent moisture ingress .
- Lyophilization : Convert to a stable lyophilized powder if aqueous solubility is not critical .
Q. What advanced separation techniques address low purity in crude synthesis products?
- HPLC method development : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) to resolve polar byproducts .
- Countercurrent chromatography (CCC) : Leverage partition coefficients in biphasic solvent systems for high-recovery purification .
- Membrane filtration : Apply nanofiltration (3 kDa cutoff) to remove high-MW impurities .
Data Contradiction & Validation
Q. How should researchers validate conflicting bioactivity results across labs?
- Standardized protocols : Adopt OECD guidelines for assay reproducibility (e.g., fixed cell lines, passage numbers, and incubation times) .
- Blind replicates : Perform triplicate experiments across independent labs with shared compound batches .
- Meta-analysis : Pool data from literature using statistical tools (e.g., R or Python) to identify outliers or systemic biases .
Methodological Tools
Q. What software platforms enhance experimental design and data analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
